Methyl 4-[(3-cyclohexylpropanoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydrofuran-3-carboxylate
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Overview
Description
Methyl 4-(3-cyclohexylpropanamido)-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydrofuran-3-carboxylate is a complex organic compound with a unique structure that includes a cyclohexyl group, a trifluoromethyl group, and a dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-cyclohexylpropanamido)-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydrofuran-3-carboxylate typically involves multiple steps, including the formation of the dihydrofuran ring and the introduction of the trifluoromethyl group. Common synthetic routes may involve the use of cyclohexylpropanamide as a starting material, which undergoes various chemical reactions such as acylation, cyclization, and esterification to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-cyclohexylpropanamido)-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydrofuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-(3-cyclohexylpropanamido)-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydrofuran-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(3-cyclohexylpropanamido)-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 4-(3-cyclohexylpropanamido)-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydrofuran-3-carboxylate include other dihydrofuran derivatives and compounds with trifluoromethyl groups. Examples include:
- Methyl 4-chloro-3-(3-cyclohexylpropanamido)benzoate
- Methyl 4-(3-cyclohexylpropanamido)-2-methyl-5-oxo-4-(fluoromethyl)-4,5-dihydrofuran-3-carboxylate
Uniqueness
The uniqueness of methyl 4-(3-cyclohexylpropanamido)-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydrofuran-3-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H22F3NO5 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
methyl 4-(3-cyclohexylpropanoylamino)-2-methyl-5-oxo-4-(trifluoromethyl)furan-3-carboxylate |
InChI |
InChI=1S/C17H22F3NO5/c1-10-13(14(23)25-2)16(15(24)26-10,17(18,19)20)21-12(22)9-8-11-6-4-3-5-7-11/h11H,3-9H2,1-2H3,(H,21,22) |
InChI Key |
GRFLXIGTIDMHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)O1)(C(F)(F)F)NC(=O)CCC2CCCCC2)C(=O)OC |
Origin of Product |
United States |
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